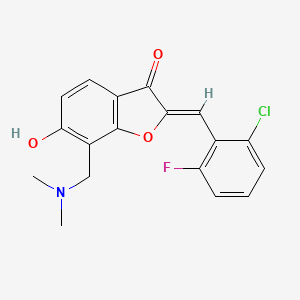

(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Beschreibung

BenchChem offers high-quality (Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO3/c1-21(2)9-12-15(22)7-6-10-17(23)16(24-18(10)12)8-11-13(19)4-3-5-14(11)20/h3-8,22H,9H2,1-2H3/b16-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMMASTUHGZBRF-PXNMLYILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)F)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC=C3Cl)F)/C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

Synthesis

The synthesis of (Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 7-dimethylaminomethyl-6-hydroxybenzofuran-3(2H)-one under acidic conditions. The reaction yields a product that can be purified through recrystallization or chromatography.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of various benzofuran derivatives, including our compound of interest. For instance, compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines such as K562 (human leukemia) and MCF-7 (breast cancer) cells.

Table 1: Cytotoxicity Data of Related Benzofuran Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | K562 | 15 | Apoptosis via ROS generation |

| Compound 2 | MCF-7 | 10 | Mitochondrial dysfunction |

| (Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one | K562 | TBD | TBD |

Note: TBD = To Be Determined based on future experimental results.

The biological activity of (Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one may involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Key Signaling Pathways : Compounds in this class may inhibit pathways such as IL-6 signaling, which is crucial for cancer cell proliferation and survival.

- Mitochondrial Dysfunction : Disruption of mitochondrial function has been observed, leading to the release of cytochrome c and subsequent activation of caspases involved in apoptosis.

Case Studies

A study conducted on a related compound demonstrated significant induction of apoptosis in K562 cells through increased levels of ROS and activation of caspases 3 and 7 after prolonged exposure. The study indicated that the structural modifications in benzofuran derivatives significantly influence their biological activities, suggesting that (Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one may exhibit similar or enhanced effects due to its specific substituents.

Toxicological Profile

Preliminary toxicological assessments indicate that compounds in the benzofuran class can exhibit harmful effects depending on their structure. For example, acute toxicity studies suggest that certain derivatives may be harmful if ingested or if they come into contact with skin.

Table 2: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity | H302 (harmful if swallowed) |

| Skin Irritation | H315 (causes skin irritation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.